molecular formula (C4H9)2Sn(OOC(CH2)10CH3)2<br>C32H64O4Sn<br>C32H64O4Sn B1670440 Dibutyltin dilaurate CAS No. 77-58-7

Dibutyltin dilaurate

Cat. No. B1670440
CAS RN: 77-58-7
M. Wt: 631.6 g/mol
InChI Key: UKLDJPRMSDWDSL-UHFFFAOYSA-L
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Patent
US05426204

Procedure details

1,3-Propanediol (2.9 g, 38.0 mmol) is reacted with 3-isocyanatopropyltriethoxy silane (16.4 g, 76.0 mmol) and 0.2% dibutyltin dilaurate catalyst. The reaction is conducted under nitrogen at room temperature in a glass vessel with mechanical stirring. An exotherm occurs after 15 minutes and the reaction is complete after 2 hours as evidenced by infrared spectroscopy. The following TEOS macromer is obtained ##STR9## as a low viscosity liquid, MW 508.72, which is stable at room temperature.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)[CH2:2][CH2:3][OH:4].N(CCC[Si:12]([O:19][CH2:20][CH3:21])([O:16][CH2:17][CH3:18])[O:13][CH2:14][CH3:15])=C=O>C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>[CH3:15][CH2:14][O:13][Si:12]([O:4][CH2:3][CH3:2])([O:19][CH2:20][CH3:21])[O:16][CH2:17][CH3:18] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
C(CCO)O
Name
Quantity
16.4 g
Type
reactant
Smiles
N(=C=O)CCC[Si](OCC)(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is conducted under nitrogen at room temperature in a glass vessel with mechanical stirring
WAIT
Type
WAIT
Details
the reaction is complete after 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CCO[Si](OCC)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.